molecular formula C8H12N2O2 B13578557 2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol

2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol

Cat. No.: B13578557
M. Wt: 168.19 g/mol
InChI Key: TXCFHAFDOLIZCD-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring an amino group and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol typically involves the reaction of 3-methoxypyridine with ethylene oxide in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as distillation or crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-methoxypyridin-2-yl)ethan-1-ol
  • 2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol

Uniqueness

2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and binding properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-amino-2-(3-methoxypyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O2/c1-12-7-3-2-4-10-8(7)6(9)5-11/h2-4,6,11H,5,9H2,1H3

InChI Key

TXCFHAFDOLIZCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C(CO)N

Origin of Product

United States

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